
2-Hydroxy-3-(2-hydroxyethyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3-(2-hydroxyethyl)naphthalene-1,4-dione is a naphthoquinone that is naphthalene-1,4-dione substituted by a hydroxy group and a 2-hydroxyethyl group at positions 2 and 3 respectively. It is a diol and a hydroxy-1,4-naphthoquinone. It is a conjugate acid of a 3-(2-hydroxyethyl)-1,4-dioxo-1,4-dihydronaphthalen-2-olate.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-Hydroxy-3-(2-hydroxyethyl)naphthalene-1,4-dione derivatives can be synthesized through a one-pot procedure, involving a three-component reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and amines. This process is facilitated by the use of nanoporous MCM-41 catalysts, which are effective, reusable, and environmentally friendly (Shaabani, Naimi-Jamal, & Maleki, 2015).
- The compound's crystal structure has been analyzed, revealing that the naphthoquinone unit is essentially planar and forms an infinite tape structure through O—H⋯O and C—H⋯O hydrogen bonds (Geralda et al., 2018).
Fluorescence and Photophysical Properties
- Synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives, including this compound, can be achieved via a three-component reaction in water. These compounds exhibit green light fluorescence, which can be useful for various photophysical applications (Dabiri, Noroozi Tisseh, & Bazgir, 2011).
Antifungal Applications
- Certain derivatives of this compound have shown significant antifungal activity. This is particularly relevant in combating fungal infections like Candida albicans, suggesting potential in medical and pharmaceutical applications (Filho et al., 2016).
Catalysis and Green Chemistry
- The compound and its derivatives can be synthesized using various green chemistry approaches, such as solvent-free conditions, employing eco-friendly catalysts like montmorillonite K-10 and MgCl2. These methods emphasize sustainability and environmental friendliness in chemical synthesis (Jayashree & Shivashankar, 2018; Fu et al., 2016).
Potential in Sensor Technology
- Derivatives of this compound have been explored as chemosensors for transition metal ions. Their ability to undergo color changes upon complexation with metal ions like Cu2+ highlights their potential application in sensor technology (Gosavi-Mirkute et al., 2017).
Biological Evaluation
- Some derivatives have been synthesized and evaluated for antioxidant and anti-inflammatory activities. These studies contribute to understanding the biological properties of this compound derivatives and their potential therapeutic uses (Kumar, Sribalan, & Padmini, 2017).
Propiedades
Fórmula molecular |
C12H10O4 |
|---|---|
Peso molecular |
218.2 g/mol |
Nombre IUPAC |
4-hydroxy-3-(2-hydroxyethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c13-6-5-9-10(14)7-3-1-2-4-8(7)11(15)12(9)16/h1-4,13-14H,5-6H2 |
Clave InChI |
RRGATHUYYJRIBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CCO)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CCO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


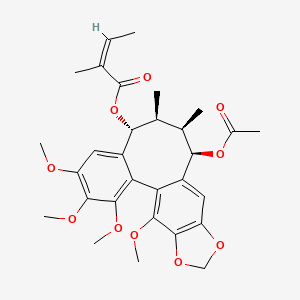
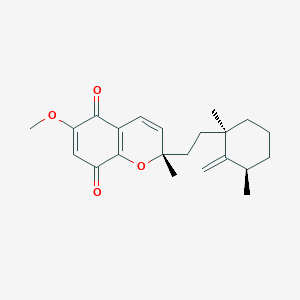

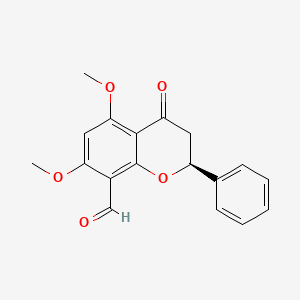


![(4Z,10E,12E,14E)-6,28-Dihydroxy-16-methoxy-5,7-dimethyl-18,24-dioxo-22-thia-19,25-diazatricyclo[18.7.1.0(21,26)]octacosa-1(28),4,10,12,14,20,26-heptaen-8-yl 1-[(1-cyclohexen-1-ylcarbonyl)amino]cyclopropanecarboxylate](/img/structure/B1246069.png)
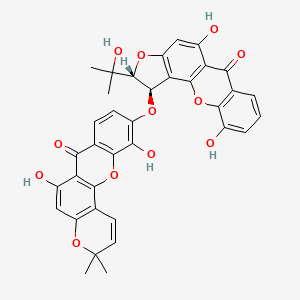
![(2S)-2-amino-N-[2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]ethyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1246074.png)
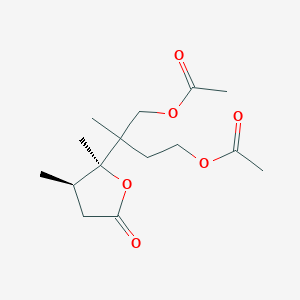


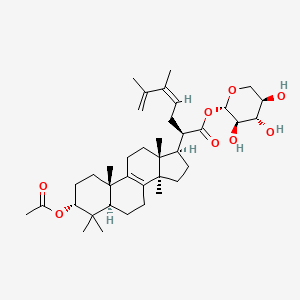
![(1E,3S,4S,9S,10R,14R)-9,14-dihydroxy-14-(methoxymethyl)-4,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-dien-5-one](/img/structure/B1246081.png)
